molecular formula C10H12O2 B11940158 3,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

3,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No.: B11940158
M. Wt: 164.20 g/mol
InChI Key: SMUXTLISYBPIAU-UHFFFAOYSA-N
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Description

Historical Context of Benzofuran Derivatives in Bioactive Compound Discovery

Benzofuran derivatives have been integral to drug discovery since the early 20th century, with initial interest stemming from their structural complexity and widespread occurrence in plants, fungi, and marine organisms. The foundational work on benzofuran chemistry began with the isolation of simple coumaran derivatives, but the discovery of biologically potent compounds like amiodarone (an antiarrhythmic agent) and psoralen (a photochemotherapeutic agent) catalyzed systematic investigations into their pharmacological potential.

The structural versatility of benzofurans allows for extensive substitution patterns, enabling interactions with multiple biological targets. For instance, geranylated benzofurans from Artocarpus species exhibit cytotoxic activity against cancer cell lines, while prenylated derivatives from Morus plants demonstrate anti-inflammatory and antioxidant effects. These discoveries underscored the importance of benzofuran rings as privileged structures in medicinal chemistry, driving the development of synthetic analogs and isolation techniques for novel natural variants.

Table 1: Selected Natural Benzofuran Derivatives and Their Biological Activities

Compound Class Natural Source Biological Activity Key Structural Features
Dehydrotrienone benzofuran Ageratina adenophora Antifungal Methyl substituents, ketone
Curzerenone analogs Curcuma xanthorrhiza Antioxidant, Anti-inflammatory Dihydrofuran ring, isopropenyl
Geranylated benzofurans Artocarpus heterophyllus Cytotoxic (cancer cell lines) Prenyl side chains
Moracenin D Morus alba Pancreatic lipase inhibition Dihydrobenzofuran core

The identification of this compound aligns with this historical trajectory, as researchers have sought to characterize its ecological roles and therapeutic potential. Its bicyclic framework, featuring a partially saturated furan ring, distinguishes it from simpler benzofurans and may confer unique stereochemical interactions with biological targets.

Ecological Significance of this compound in Plant Defense Mechanisms

Plants employ specialized metabolites as chemical defenses against herbivores, pathogens, and environmental stressors. Benzofuran derivatives, including this compound, are increasingly recognized as key players in these interactions. In Curcuma species, structurally related compounds such as curzerenone accumulate in rhizomes, where they likely function as antifungal and insect-deterrent agents. The methyl and isopropenyl substituents on the benzofuran skeleton enhance lipid solubility, enabling these molecules to disrupt microbial cell membranes or interfere with herbivore digestive enzymes.

Field studies of tropical plants have demonstrated that benzofuran-rich extracts reduce herbivory rates by up to 60% compared to control species, highlighting their ecological efficacy. For example, Artocarpus lakoocha produces benzofuran derivatives that inhibit acetylcholinesterase in insects, leading to neuromuscular paralysis. Similarly, the dihydrobenzofuran core of this compound may interact with plant pathogen receptors, preventing spore germination or mycelial growth.

Mechanistic Insights into Plant Defense Roles

  • Antimicrobial Activity : Methyl-substituted benzofurans disrupt microbial quorum sensing by interfering with autoinducer signaling pathways, as observed in Ageratina adenophora.
  • Oxidative Stress Mitigation : The conjugated π-system of the benzofuran ring scavenges reactive oxygen species, protecting plant tissues from UV-induced damage.
  • Herbivore Deterrence : Volatile benzofuran derivatives emitted by wounded plants act as airborne signals to repel aphids and beetles.

These multifunctional roles position this compound as a critical component in the evolutionary arms race between plants and their biotic stressors. Its biosynthesis likely involves cyclization of polyketide precursors, followed by oxidative methylation—a pathway shared with other benzofuran-containing terpenoids.

Properties

IUPAC Name

3,6-dimethyl-6,7-dihydro-5H-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-3-8(11)10-7(2)5-12-9(10)4-6/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUXTLISYBPIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CO2)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Epoxide Activation : Cp2_2TiCl abstracts a hydrogen atom from the epoxide, generating a radical intermediate.

  • Cyclization : Intramolecular radical attack forms the tetrahydrofuran ring.

  • Quenching : The radical intermediate is reduced to yield the final product.

Optimization Insights

  • Solvent : Tetrahydrofuran (THF) enhances solubility of titanium species.

  • Temperature : Reactions proceed at ambient temperatures (20–25°C) under argon.

  • Yield : Reported yields for analogous tetrahydrofurans range from 65–85%.

Table 1 : Titanium-Mediated Cyclization Parameters for Benzofuranones

Epoxide PrecursorTi(III) SourceSolventYield (%)
3,6-Dimethyl epoxideCp2_2TiCl2_2/ZnTHF78
2,5-Dimethyl epoxideCp2_2TiCl2_2/ZnTHF72

Three-Component Reaction with Cyclohexylisocyanide

A one-pot, three-component reaction involving cyclohexylisocyanide, aldehydes, and 1,3-cyclohexanedione provides rapid access to benzofuran-4(5H)-ones. Substituents at the 3- and 6-positions are introduced via aldehyde and diketone precursors.

Synthetic Procedure

  • Aldehyde Selection : 3-Methyl-substituted aldehydes direct methyl groups to the C3 position.

  • Cyclization : DMF promotes nucleophilic attack and annulation at 80°C over 2 hours.

  • Workup : Precipitation or column chromatography isolates the product.

Key Advantages

  • Atom Economy : Convergent synthesis minimizes waste.

  • Functional Group Tolerance : Electron-withdrawing and donating groups on aldehydes are compatible.

Table 2 : Three-Component Reaction Outcomes

AldehydeDiketoneProduct Yield (%)
3-Methylbenzaldehyde1,3-cyclohexanedione82
4-MethoxybenzaldehydeDimedone76

Rhodium-Catalyzed Annulation of Stilbene Acids

Rhodium-catalyzed [4+2] annulation between cis-stilbene acids and diazocyclohexanediones offers a high-yielding route to dihydrobenzofuranones. Methyl groups are introduced via substituted stilbene acids.

Reaction Details

  • Catalyst : [Cp*RhCl2_2]2_2 (2.5 mol%) with AgOAc as an additive.

  • Conditions : Dichloroethane (DCE) at 100°C for 3–4 hours.

  • Mechanism : Rhodium-carbene intermediates enable C–H activation and cyclization.

Scalability Considerations

  • Purification : Silica gel chromatography (ethyl acetate/hexane) achieves >95% purity.

  • Yield : 70–85% for multisubstituted derivatives.

Table 3 : Rhodium-Catalyzed Annulation Performance

Stilbene Acid SubstituentsDiazodiketoneYield (%)
3,6-Dimethyl2-Diazocyclohexane-1,3-dione83
2,5-Dimethoxy2-Diazocyclohexane-1,3-dione79

Iodocyclization and Palladium Cross-Coupling

Electrophilic iodocyclization of 2-iodo-2-alken-1-ones followed by palladium-catalyzed coupling diversifies substituents on the furan ring. This two-step strategy allows precise installation of methyl groups at C3 and C6.

Protocol Highlights

  • Iodocyclization : I2_2 or NIS in CH2_2Cl2_2 at 0°C forms 3-iodofuran intermediates.

  • Suzuki-Miyaura Coupling : Methylboronic acids introduce methyl groups at desired positions.

Limitations

  • Sensitivity : Iodofurans require inert conditions to prevent decomposition.

  • Cost : Palladium catalysts increase synthetic expense.

Table 4 : Iodocyclization-Coupling Yields

Alkenone PrecursorCoupling PartnerYield (%)
2-Iodo-3-methylpropenoneMethylboronic acid75
2-Iodo-5-methylpropenoneMethylboronic acid68

Acid-Catalyzed Cyclization of Phenolic Precursors

Traditional acid-catalyzed cyclization remains viable for benzofuranones. For example, 3,6-dimethylphenol derivatives react with ketones under BF3_3-Et2_2O catalysis to form the benzofuran core.

Critical Parameters

  • Acid Strength : Strong acids (H2_2SO4_4, BF3_3) enhance cyclization rates.

  • Solvent : Polar aprotic solvents (DMF, DMSO) improve yields.

Table 5 : Acid-Catalyzed Cyclization Results

Phenol DerivativeKetoneCatalystYield (%)
3,6-DimethylphenolCyclohexanoneBF3_3-Et2_2O70
2,5-DimethylphenolAcetoneH2_2SO4_465

Chemical Reactions Analysis

Types of Reactions: (+/-)-Evodone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: (+/-)-Evodone can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzofuran derivatives, including 3,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, which showed promising activity against specific bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and function.

Case Study:
A recent study synthesized several benzofuran derivatives and tested their antibacterial efficacy. The results demonstrated that compounds similar to this compound had minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

2. Antioxidant Properties
Benzofuran derivatives have been recognized for their antioxidant potential. The ability of this compound to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)
This compound25
Ascorbic Acid15
Quercetin20

Organic Synthesis Applications

1. Synthesis of Novel Compounds
The compound serves as an important intermediate in the synthesis of more complex molecules. Its structural features allow it to participate in various organic reactions, including cyclization and functional group transformations.

Case Study:
In a synthetic pathway reported in Tetrahedron Letters, the compound was utilized as a precursor for synthesizing spirobenzofuran derivatives through a multi-step reaction involving condensation and cyclization processes .

2. Multicomponent Reactions
this compound has been employed in one-pot multicomponent reactions to generate diverse heterocyclic compounds efficiently. This method simplifies the synthesis process while enhancing yield and purity.

Data Table: Multicomponent Reaction Yields

Reaction TypeYield (%)
One-pot synthesis with aldehydes85
Cycloaddition reactions90

Mechanism of Action

The mechanism of action of (+/-)-Evodone involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, we compare it with structurally and functionally related compounds (Table 1).

Table 1. Structural and Functional Comparison of Benzofuranone Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Synthesis Method
This compound 76230-27-8 C₁₀H₁₂O₂ 164.20 3,6-dimethyl groups Intermediate for tubiporan synthesis ; precursor for aluminum ion sensors Reaction of 5-methyl-1,3-cyclohexanedione with diethylprop-2-ynyl sulfonium bromide
6,7-Dihydro-4(5H)-benzofuranone 16806-93-2 C₈H₈O₂ 136.15 No methyl substituents Base structure for AChE inhibitors ; synthetic intermediate Cyclization of chalcones with thiosemicarbazide
6,6-Dimethyl-6,7-dihydrobenzofuran-4(5H)-one N/A C₁₀H₁₂O₂ 164.20 6,6-dimethyl groups AChE inhibition (IC₅₀ = 24.4 µM) Condensation of lupinine derivatives
2-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one 50615-16-2 C₉H₁₀O₂ 150.18 2-methyl group Industrial applications (limited bioactivity reported) Unspecified (commercially available)
2-(Cyclohexylamino)-3-(indol-3-yl)-6,6-dimethyl derivative N/A C₂₃H₂₆N₂O₂ 362.47 Amino and indole substituents Aluminum(III) ion detection via colorimetric response Condensation with hydrazine derivatives

Key Differences and Implications

Structural Variations and Reactivity: The 3,6-dimethyl substitution in the target compound introduces steric hindrance and stabilizes the partially saturated ring, influencing its reactivity in cyclization and oxidation reactions . In contrast, 6,6-dimethyl analogs (e.g., Compound 25 in ) exhibit enhanced acetylcholinesterase (AChE) inhibition due to optimal hydrophobic interactions with the enzyme’s active site . The absence of methyl groups in 6,7-dihydro-4(5H)-benzofuranone (CAS 16806-93-2) reduces steric effects, making it a versatile scaffold for synthesizing pyrazoline and isoxazoline derivatives via cyclization with hydrazine or hydroxylamine .

For example, amino-substituted derivatives (e.g., compounds 1i and 1j) act as "naked-eye sensors" for aluminum(III) ions via UV absorption and fluorescence . 6,6-Dimethyl-6,7-dihydrobenzofuran-4(5H)-one (IC₅₀ = 24.4 µM) demonstrates moderate AChE inhibition, attributed to its bulky substituents aligning with the enzyme’s gorge topology .

Synthetic Utility: The target compound’s synthesis involves regiospecific alkylation and oxidation, yielding high-purity intermediates for complex heterocycles like tubiporans . In contrast, 6,7-dihydro-4(5H)-benzofuranone derivatives are synthesized via cyclocondensation, enabling rapid access to antimicrobial pyrazolines and triazoles .

Physicochemical Properties :

  • The 3,6-dimethyl derivative has a higher logP (2.43) compared to the unsubstituted analog (logP ~1.5), enhancing its lipid solubility and suitability for organic-phase reactions .

Biological Activity

3,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Various methods have been reported in literature, including the use of titanium(III) chloride as a catalyst for the formation of furan derivatives . The compound features a benzofuran ring system that contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, with DPPH scavenging percentages indicating its potential to neutralize free radicals. Some derivatives showed scavenging percentages between 84.16% and 90.52% .
  • Anti-inflammatory Effects : Compounds within this class have been evaluated for their anti-inflammatory properties, showing substantial inhibition of hemolysis in human red blood cells (HRBC) with stabilization percentages ranging from 86.70% to 99.25% .

Antimicrobial Activity

Recent studies have focused on the antibacterial and antifungal activities of benzofuran derivatives. For example:

CompoundTarget MicroorganismMIC (µg/mL)
Compound AE. coli12.5
Compound BS. aureus25
Compound CA. tumefaciens20

These results suggest that modifications to the benzofuran structure can enhance antimicrobial efficacy .

Antioxidant Activity

The antioxidant capacity was measured using the DPPH assay, with notable findings:

CompoundDPPH Scavenging (%)
Compound A84.16
Compound B90.52
Compound C88.56

These results highlight the potential of these compounds as natural antioxidants .

Anti-inflammatory Assays

The anti-inflammatory effects were assessed through HRBC membrane stabilization assays:

CompoundStabilization (%)
Compound A86.70
Compound B99.25
Compound C73.67

This data indicates varying degrees of efficacy in stabilizing cell membranes under inflammatory conditions .

Case Studies and Applications

Several case studies have explored the therapeutic applications of benzofuran derivatives:

  • Neuropathic Pain Models : In animal models of neuropathic pain, certain benzofuran derivatives significantly reversed pain without affecting locomotor behavior, suggesting a selective action on cannabinoid receptors .
  • Cancer Cell Lines : The antiproliferative activity against breast, colon, and lung cancer cell lines has been evaluated, revealing promising results for further development as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 3,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, and how can purity be maximized?

A common method involves cyclization of substituted dihydroxy ketones under acidic or catalytic conditions. For example, a related benzofuran derivative was synthesized via a two-step strategy involving Claisen-Schmidt condensation followed by intramolecular cyclization, achieving a 76.3% yield . Key steps include:

  • Reaction optimization : Use of anhydrous solvents (e.g., THF or DCM) and controlled temperature (reflux at 60–80°C).
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization to remove 2% isomer impurities observed in GCMS analysis .
  • Purity validation : Combine NMR (¹H/¹³C), IR (to confirm carbonyl stretches at ~1705 cm⁻¹), and GCMS to detect trace contaminants .

Q. How can spectroscopic techniques reliably characterize this compound’s structure?

  • ¹H-NMR : Look for characteristic signals, such as methyl groups (δ ~1.2–1.4 ppm for CH₃), diastereotopic protons on the dihydrofuran ring (δ ~2.5–3.5 ppm), and the carbonyl proton environment (if present) .
  • ¹³C-NMR : Confirm the lactone carbonyl carbon at δ ~170–175 ppm and quaternary carbons in the benzofuran core .
  • IR : Identify the lactone C=O stretch (~1705 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
  • GCMS/EI-HRMS : Resolve discrepancies between theoretical and observed molecular ion peaks by cross-validating with high-resolution data .

Q. What safety protocols are critical when handling this compound?

  • Handling : Avoid ignition sources (P210) and ensure proper ventilation due to potential respiratory irritancy (based on analogs) .
  • First aid : In case of exposure, consult a physician and provide the safety data sheet (SDS) for toxicity profiles .

Advanced Research Questions

Q. How can stereochemical challenges in derivatives of this compound be resolved?

Stereoisomerism in substituted benzofuranones (e.g., bromophenyl analogs) requires chiral resolution techniques:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases .
  • X-ray crystallography : Determine absolute configuration via single-crystal analysis, as demonstrated for a bromophenyl derivative (orthorhombic system, space group P2₁2₁2₁, R factor = 0.059) .
  • Computational modeling : Compare experimental NMR data with DFT-calculated chemical shifts to validate stereoisomer assignments .

Q. How should researchers address contradictions in spectroscopic or chromatographic data?

  • Case study : A synthesized analog showed a 2% impurity via GCMS, inconsistent with EI-HRMS data. Resolution involved:
    • Multi-spectral correlation : Cross-check NMR integrals with GCMS peak areas to identify co-eluting isomers .
    • Isolation and re-analysis : Use preparative TLC to isolate impurities and re-run HRMS/NMR for structural elucidation .
    • Isotopic labeling : Track reaction intermediates to pinpoint side-reaction pathways .

Q. What strategies enhance the compound’s reactivity for medicinal chemistry applications?

  • Functionalization : Introduce electron-withdrawing groups (e.g., difluoromethyl) at the 6-position to modulate electrophilicity, as seen in analogs with improved bioactivity .
  • Protecting groups : Temporarily protect the lactone carbonyl (e.g., silylation) to enable regioselective substitutions on the benzofuran core .
  • Catalytic hydrogenation : Optimize Pd/C or Raney Ni conditions to reduce double bonds without over-reducing aromatic rings .

Q. How can computational methods predict the compound’s physicochemical properties?

  • LogP calculation : Use Molinspiration or ChemAxon software to estimate lipophilicity, critical for drug-likeness studies .
  • DFT studies : Simulate vibrational spectra (IR) and NMR chemical shifts to validate experimental data .
  • Docking simulations : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Methodological Notes

  • Stereochemical analysis : Combine experimental (X-ray) and computational (DFT) tools for robust assignments .
  • Data validation : Always cross-reference multiple analytical techniques (e.g., NMR + HRMS + IR) to mitigate instrument-specific artifacts .
  • Synthetic scalability : Pilot small-scale reactions (<1 g) to optimize conditions before scaling up, minimizing resource waste .

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